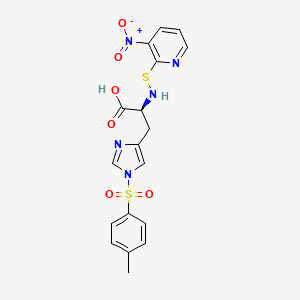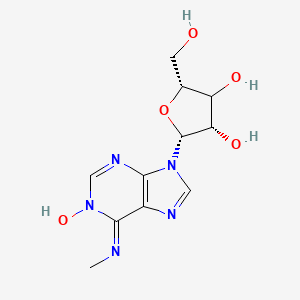
2-Hydroxy Atorvastatin-d5 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Atorvastatin-d5 (disodium) is a deuterated form of 2-Hydroxy Atorvastatin disodium. This compound is primarily used in the study of lipid metabolism and pharmacokinetic profiling. As a deuterated compound, it serves as a stable isotopic tracer in mass spectrometry, aiding in the differentiation between the deuterated and non-deuterated forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin-d5 (disodium) involves the incorporation of deuterium into the 2-Hydroxy Atorvastatin disodium molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin-d5 (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out under controlled environments to prevent contamination and ensure the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy Atorvastatin-d5 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
2-Hydroxy Atorvastatin-d5 (disodium) has several scientific research applications, including:
Chemistry: Used as a stable isotopic tracer in mass spectrometry to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace the pathways of lipid metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products
Mécanisme D'action
The mechanism of action of 2-Hydroxy Atorvastatin-d5 (disodium) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and low-density lipoprotein, thereby lowering lipid levels in the body .
Comparaison Avec Des Composés Similaires
2-Hydroxy Atorvastatin disodium: The non-deuterated form of the compound.
4-Hydroxy Atorvastatin disodium: Another hydroxylated form of Atorvastatin.
Atorvastatin calcium: A commonly used form of Atorvastatin in clinical settings
Uniqueness: 2-Hydroxy Atorvastatin-d5 (disodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C33H33FN2Na2O6 |
|---|---|
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |
Clé InChI |
KNVKONHBFPQVPI-SZNAXHTISA-L |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)



